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Compound of Interest

Compound Name:
(5-Chloro-6-propoxypyridin-3-

yl)boronic acid

Cat. No.: B1463818 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of (5-Chloro-6-
propoxypyridin-3-yl)boronic acid

For research, drug discovery, and development professionals, a comprehensive understanding

of a molecule's fundamental properties is paramount. (5-Chloro-6-propoxypyridin-3-
yl)boronic acid is a heterocyclic building block of significant interest, particularly for its utility in

constructing complex molecular architectures relevant to medicinal chemistry. This guide

provides an in-depth analysis of its physicochemical properties, analytical characterization, and

synthetic applications, grounded in established scientific principles.

Core Molecular and Physical Properties
(5-Chloro-6-propoxypyridin-3-yl)boronic acid is a substituted pyridylboronic acid. The

presence of a chlorine atom, a propoxy group, and the boronic acid moiety on the pyridine ring

creates a unique combination of electronic and steric features that dictate its reactivity and

physical behavior. Boronic acids are known to be versatile synthetic intermediates due to their

stability, low toxicity, and reactivity in reactions like the Suzuki-Miyaura coupling.[1]

Quantitative data for this specific molecule is consolidated below. It is important to note that

properties such as melting point can be difficult to measure accurately for boronic acids, as

they may reflect dehydration or decomposition points rather than a true melt.[2] This

phenomenon arises from the tendency of boronic acids to form cyclic anhydrides known as

boroxines upon heating.[2]
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Property Value Source / Notes

CAS Number 1150114-70-7 [3]

Molecular Formula C₈H₁₁BClNO₃ Calculated

Molecular Weight 215.44 g/mol Calculated

Appearance
Typically an off-white to pale

yellow solid.

Inferred from similar

compounds.

Melting Point

Not definitively reported.

Analogues like 5-chloro-6-

isopropoxypyridin-3-ylboronic

acid melt around 120-125°C.

[4] The absence of the alkyl

chain in 5-Chloro-3-

pyridineboronic acid results in

a much higher melting point of

255-260 °C.[5]

Solubility

Generally soluble in organic

solvents like methanol,

ethanol, and

dimethylformamide (DMF);

slightly soluble in water.[4]

Solubility in aqueous media

can be enhanced by the

addition of polyols like

mannitol, which form boronate

esters and lower the pKa.[6]

pKa

Estimated to be in the range of

typical aryl boronic acids (pKa

4-10).[7] The electron-

withdrawing nature of the

chloro- and nitrogen-containing

pyridine ring likely results in a

lower pKa compared to simple

phenylboronic acid.
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Structural Elucidation and Analytical
Characterization
Confirming the identity, purity, and stability of (5-Chloro-6-propoxypyridin-3-yl)boronic acid
is critical. A multi-technique approach is required for comprehensive characterization.

Workflow for Analytical Characterization
The following diagram outlines a logical workflow for the complete analytical characterization of

a newly synthesized or procured batch of the title compound.

Figure 1: Analytical Characterization Workflow
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Caption: Logical workflow for the analysis of (5-Chloro-6-propoxypyridin-3-yl)boronic acid.

High-Performance Liquid Chromatography (HPLC &
UHPLC)
HPLC and UHPLC are the primary techniques for assessing the purity of boronic acids. A

common issue is the on-column dehydration or interaction with column hardware, which can be

mitigated by using advanced column technologies.

Exemplary UHPLC-MS Protocol: This protocol is designed for high-throughput analysis, crucial

for reaction monitoring in drug discovery.[8][9]

Instrumentation: An Ultra-High-Performance Liquid Chromatography system coupled to an

Electrospray Ionization Mass Spectrometer (ESI-MS).

Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[9]

Mobile Phase A: 10 mM Ammonium Acetate in Water.

Mobile Phase B: Acetonitrile.

Gradient: Start at 5% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutes, return to

initial conditions and re-equilibrate for 0.5 minutes. (Total run time ~2.5 minutes).

Flow Rate: 0.6 mL/min.

Column Temperature: 40 °C.

Injection Volume: 1 µL.

Detection: UV (PDA) at 254 nm and ESI-MS in positive ion mode.

MS Parameters (Rationale):

Scan Range: m/z 100-500.
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Capillary Voltage: 3.0 kV.

Cone Voltage: 25 V. Expertise Note: The cone voltage is a critical parameter. A low to

moderate cone voltage is chosen to ensure efficient ionization of the parent molecule while

minimizing in-source fragmentation or dehydration to the boroxine form, which can

complicate mass spectra interpretation.[9]

Mass Spectrometry (MS)
Mass spectrometry provides confirmation of the molecular weight. For boronic acids, observing

the characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80%) is a useful diagnostic

tool, though often challenging to resolve in low-resolution instruments.[2] The expected [M+H]⁺

ion for C₈H₁₁BClNO₃ would be m/z 216.05.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for unambiguous structural confirmation.

¹H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring, the

triplet and sextet for the propoxy chain's ethyl group, and the methylene protons adjacent to

the oxygen. The boronic acid protons (-OH) are often broad and may exchange with solvent,

making them difficult to observe.

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

¹¹B NMR: This specialized technique is highly informative for boron-containing compounds. A

single, broad signal is expected, typically in the range of δ 18-30 ppm for trigonal planar

arylboronic acids.

Reactivity and Synthetic Utility
The primary application of (5-Chloro-6-propoxypyridin-3-yl)boronic acid in drug

development is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[10][11]

[12] This palladium-catalyzed reaction forms a C-C bond between the boronic acid's pyridyl ring

and an aryl or heteroaryl halide/triflate, a cornerstone transformation in modern medicinal

chemistry.[13]
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The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism involves three key steps: oxidative addition, transmetalation, and

reductive elimination. The base plays a crucial role in activating the boronic acid to form a more

nucleophilic boronate species, facilitating the transmetalation step.[12]

Figure 2: Suzuki-Miyaura Catalytic Cycle
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Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a robust starting point for coupling (5-Chloro-6-propoxypyridin-3-
yl)boronic acid with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent

is often necessary for challenging substrates.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://en.wikipedia.org/wiki/Suzuki_reaction
https://www.benchchem.com/product/b1463818?utm_src=pdf-body-img
https://www.benchchem.com/product/b1463818?utm_src=pdf-body
https://www.benchchem.com/product/b1463818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1463818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup: To a sealable reaction vial, add (5-Chloro-6-propoxypyridin-3-yl)boronic
acid (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0

equivalents), and a palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ at 3 mol%).

Solvent Addition: Add a suitable solvent mixture, such as 1,4-dioxane and water (e.g., 4:1

v/v).

Inerting: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-18 hours.

Monitoring: Monitor the reaction progress by UHPLC-MS or TLC.

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and wash with water, followed by brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude residue by flash column chromatography on silica

gel to yield the desired biaryl product.

Handling, Storage, and Safety
Handling: (5-Chloro-6-propoxypyridin-3-yl)boronic acid may be irritating to the eyes, skin,

and respiratory tract.[4] Always handle in a well-ventilated fume hood while wearing

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat.[4]

Storage: Store in a cool, dry, and well-ventilated area, away from moisture and strong

oxidizing agents. Long-term storage under an inert atmosphere (e.g., argon) at 2-8°C is

recommended to prevent degradation.[5][14]

Safety: The product is intended for research and development use only and must be handled

by qualified personnel.[15]

Conclusion
(5-Chloro-6-propoxypyridin-3-yl)boronic acid is a valuable and versatile building block for

the synthesis of complex, biologically relevant molecules. Its utility is primarily demonstrated
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through the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough

understanding of its physicochemical properties, supported by rigorous analytical

characterization, is essential for its effective application in drug discovery and development

programs. The protocols and insights provided in this guide serve as a foundational resource

for scientists working with this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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